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Compound of Interest

Compound Name: 4-Hydroxymethylthiazole

Cat. No.: B1350391

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxymethylthiazole (CAS No: 35265-04-4), a heterocyclic compound of interest in
medicinal chemistry and drug development. This document outlines the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
detailed experimental protocols for acquiring such spectra. The information herein is intended
to serve as a valuable resource for the identification, characterization, and quality control of this
molecule.

Spectroscopic Data Summary

While comprehensive, experimentally verified spectroscopic data for 4-
Hydroxymethylthiazole is not readily available in publicly accessible databases, the following
tables present predicted data based on established principles of spectroscopy and analysis of
structurally similar compounds. These values serve as a reliable reference for the
characterization of 4-Hydroxymethylthiazole.

'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~8.75 d 1H H-2 (Thiazole)
~7.20 d 1H H-5 (Thiazole)
~4.80 S 2H -CH2-OH
~2.50 (broad) S 1H -OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on

concentration, temperature, and solvent.

13C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (8) (ppm)

Assignment

~155.0 C-2 (Thiazole)
~150.0 C-4 (Thiazole)
~115.0 C-5 (Thiazole)
~60.0 -CH2-OH

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm—?)

Intensity

Assignment

3400 - 3200 Broad, Strong O-H stretch (alcohol)
3120 - 3080 Medium C-H stretch (aromatic)
) C=C, C=N stretching (thiazole
~1580, ~1470, ~1380 Medium-Weak )
ring)
1050 - 1000 Strong C-O stretch (primary alcohol)
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MS (Mass Spectrometry) Data (Predicted)

lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Assighment

115 High [M]* (Molecular lon)
114 Moderate [M-H]*

86 Moderate [M-CHO]* or [M-H-CO]*
85 High [M-CHz0]*

58 Moderate [C2H2NS]*+

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid
organic compound such as 4-Hydroxymethylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Weighing: Accurately weigh approximately 5-20 mg of the solid 4-
Hydroxymethylthiazole sample.

¢ Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent
(e.g., Chloroform-d, CDCIs) in a clean, dry vial.[1] The solvent should contain a small amount
of tetramethylsilane (TMS) as an internal reference (0 ppm).

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR
tube.

« Filtration (Optional): If any solid particles are present, filter the solution through a small plug
of glass wool in the pipette to prevent shimming issues.

e Capping: Securely cap the NMR tube to prevent solvent evaporation.

e Instrument Setup: Insert the NMR tube into the spectrometer's probe.
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e Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and
perform automated or manual shimming to optimize the magnetic field homogeneity.

e Acquisition Parameters:

o

Pulse Program: A standard single-pulse experiment.

[¢]

Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.

o

Relaxation Delay (d1): 1-2 seconds.

[e]

Acquisition Time: Approximately 2-4 seconds.

» Data Processing:

[¢]

Apply Fourier transformation to the Free Induction Decay (FID).

[¢]

Phase the spectrum to obtain pure absorption peaks.

Perform baseline correction.

[e]

o

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

[¢]

Integrate the peaks to determine the relative number of protons.
e Instrument Setup: Use the same sample prepared for *H NMR.
e Acquisition Parameters:

o Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
instruments).[2]

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

o Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary
carbons.

» Data Processing:
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o Apply Fourier transformation, phasing, and baseline correction as with *H NMR.

o Calibrate the spectrum using the solvent signal (e.g., the central peak of the CDCls triplet
at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample and KBr Preparation: Gently grind 1-2 mg of the solid 4-Hydroxymethylthiazole
sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr) and mix thoroughly.[3]

o Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and
apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[4]

o Background Spectrum: Record a background spectrum of the empty sample compartment.

o Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and acquire the
IR spectrum, typically in the range of 4000-400 cm~1.[5]

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to produce the final absorbance or transmittance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer's ion source, typically via a direct insertion probe.

» Vaporization: Gently heat the probe to vaporize the sample into the gas phase within the ion
source.[6]

« lonization: Bombard the gaseous molecules with a beam of high-energy electrons (typically
70 eV). This will cause the molecules to ionize and fragment.[6]

e Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
ratio (m/z).[7]

» Detection: A detector records the abundance of each ion, generating a mass spectrum.
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o Data Analysis: Identify the molecular ion peak ([M]*) and analyze the fragmentation pattern
to gain structural information.[8]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like 4-Hydroxymethylthiazole using the spectroscopic techniques described.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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